molecular formula C3H6ClN5 B2949201 4H-1,2,4-triazole-3-carboximidamide hydrochloride CAS No. 1461715-49-0

4H-1,2,4-triazole-3-carboximidamide hydrochloride

Cat. No.: B2949201
CAS No.: 1461715-49-0
M. Wt: 147.57
InChI Key: RXDCXBBPFKYHKF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4H-1,2,4-Triazole-3-carboximidamide hydrochloride is a heterocyclic compound featuring a triazole ring substituted with a carboximidamide group and a hydrochloride salt. Its molecular formula is C₃H₇ClN₆, with a molecular weight of 170.58 g/mol (based on derivatives in ). The compound is structurally characterized by a 1,2,4-triazole core, which confers stability and reactivity due to its aromaticity and nitrogen-rich framework.

Synthesis and Applications
The synthesis of 4H-1,2,4-triazole derivatives typically involves condensation reactions or functionalization of pre-existing triazole scaffolds. For example, describes a method using 4H-1,2,4-triazole-3-thiol and N-substituted maleimides in the presence of aluminum chloride to generate structurally diverse derivatives. Such methods highlight the versatility of the triazole core for generating pharmacologically relevant compounds.

The compound’s hydrochloride salt form enhances solubility, making it suitable for biological applications.

Properties

IUPAC Name

1H-1,2,4-triazole-5-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.ClH/c4-2(5)3-6-1-7-8-3;/h1H,(H3,4,5)(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDCXBBPFKYHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The triazole ring undergoes electrophilic aromatic substitution at electron-rich positions. The carboximidamide group (-C(=NH)-NH₂) directs incoming electrophiles through resonance effects:

  • Nitration : Occurs at the C5 position under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C, yielding nitro-substituted derivatives .

  • Halogenation : Bromination with Br₂/FeBr₃ selectively functionalizes the C3 position adjacent to the carboximidamide group .

Table 1: Substitution Reactions and Conditions

Reaction TypeReagents/ConditionsPositionYield
NitrationHNO₃/H₂SO₄, 0–5°CC575%
BrominationBr₂/FeBr₃, 25°CC382%

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions via its triazole ring or carboximidamide group:

  • Azide-Alkyne Click Chemistry : Forms 1,2,3-triazole hybrids when reacted with terminal alkynes in the presence of Cu(I) catalysts .

  • Nitrilimine Cycloaddition : Reacts with nitrilimines (generated in situ from hydrazonoyl chlorides) to yield fused triazolo-heterocycles .

Mechanistic Insight :

  • Hydrazonoyl chloride → Nitrilimine (via dehydrohalogenation with Et₃N).

  • 1,3-Dipolar cycloaddition with triazole carboximidamide → Triazolo[1,5-a]pyrimidine derivatives .

Oxidative Cyclization

Selenium dioxide (SeO₂) mediates intramolecular oxidative cyclization of hydrazones derived from the carboximidamide group:

  • Reaction Pathway :

    • Hydrazone formation with aldehydes/ketones.

    • SeO₂-induced cyclization → Fused 1,2,4-triazolo[4,3-a]pyridines (yields: 79–98%) .

Key Advantage : This method avoids harsh acids/bases, preserving the hydrochloride salt’s stability .

Reduction and Functionalization

The amidine moiety undergoes selective transformations:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to -CH₂-NH₂, yielding 4H-1,2,4-triazole-3-ethylamine hydrochloride .

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

Acid-Catalyzed Cyclocondensation

  • Substrates : Hydrazine hydrate + carboxylic acid derivatives (e.g., amidines).

  • Catalyst : HClO₄-SiO₂ (solvent-free, 80°C).

  • Yield : 55–95% for 3,4,5-trisubstituted triazoles .

Stability and Reactivity Trends

  • pH Sensitivity : The hydrochloride salt stabilizes the amidine group in acidic media but hydrolyzes in alkaline conditions.

  • Thermal Stability : Decomposes above 250°C without melting, consistent with fused triazole derivatives .

Mechanism of Action

The mechanism of action of 4H-1,2,4-triazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide, by binding to its active site . This interaction disrupts the enzyme’s function, leading to a decrease in nitric oxide production. The compound’s effects on other molecular pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4H-1,2,4-Triazole Derivatives

Viramidine Hydrochloride (Taribavirin HCl)
  • Structure: Incorporates a β-D-ribofuranosyl group attached to the triazole carboximidamide core.
  • Molecular Formula: C₈H₁₄ClN₅O₄ (monohydrochloride).
  • Pharmacological Use : Prodrug of ribavirin, used for hepatitis C treatment.
  • Key Difference: The ribofuranosyl moiety enhances bioavailability and targeting compared to the simpler hydrochloride salt form of the parent compound .
VUAA1
  • Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Molecular Formula : C₁₉H₂₁N₅OS.
  • Application : Insect odorant receptor agonist.
  • Key Difference : The pyridinyl and ethylphenyl substituents increase hydrophobicity, favoring interaction with membrane-bound receptors, unlike the polar carboximidamide group in the target compound .

Thiazole and Thiadiazine Derivatives

4-Amino-1,2-Thiazole-3-Carboxylic Acid Hydrochloride
  • Structure: Thiazole ring with amino and carboxylic acid groups.
  • Molecular Formula : C₄H₅ClN₂O₂S.
  • This impacts reactivity and biological target specificity .
Non-S-Oxidised 4H-1,2,6-Thiadiazines
  • Structure : Six-membered ring with two nitrogen and one sulfur atom.
  • Application : Used in agrochemicals and pharmaceuticals.
  • Key Difference : Larger ring size and sulfur inclusion modify conformational flexibility and metabolic stability compared to 1,2,4-triazoles .

Data Table: Structural and Functional Comparison

Compound Core Structure Molecular Formula Key Functional Groups Pharmacological Use
4H-1,2,4-Triazole-3-carboximidamide HCl 1,2,4-Triazole C₃H₇ClN₆ Carboximidamide, HCl Under investigation
Viramidine HCl 1,2,4-Triazole C₈H₁₄ClN₅O₄ Ribofuranosyl, HCl Antiviral (Hepatitis C)
VUAA1 1,2,4-Triazole C₁₉H₂₁N₅OS Pyridinyl, ethylphenyl Insect odorant receptor agonist
4-Amino-1,2-thiazole-3-carboxylic acid HCl Thiazole C₄H₅ClN₂O₂S Amino, carboxylic acid, HCl Not fully characterized
Non-S-oxidised 4H-1,2,6-thiadiazines Thiadiazine Varies Sulfur, nitrogen Agrochemicals, pharmaceuticals

Research Findings and Pharmacological Insights

  • Triazole vs. Thiazole : Triazoles exhibit higher nitrogen content, favoring hydrogen bonding and metal coordination, which is critical for enzyme inhibition (e.g., antiviral activity). Thiazoles, with sulfur, often show distinct redox properties .
  • Salt Forms : Hydrochloride salts (e.g., 4H-1,2,4-triazole-3-carboximidamide HCl) improve aqueous solubility, enhancing drug delivery compared to neutral analogs .
  • Synthetic Flexibility : The triazole core allows diverse substitutions (e.g., acetyl, maleimide), enabling tailored physicochemical properties for target-specific applications .

Biological Activity

4H-1,2,4-triazole-3-carboximidamide hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

The biological activity of 4H-1,2,4-triazole-3-carboximidamide hydrochloride is primarily characterized by its antiproliferative , antimicrobial , and anticancer properties. The compound has been evaluated across various studies for its effectiveness against different cell lines and pathogens.

Antiproliferative Activity

Recent studies have indicated that derivatives of 1,2,4-triazole, including 4H-1,2,4-triazole-3-carboximidamide hydrochloride, exhibit significant antiproliferative effects. For instance, one study demonstrated that specific triazole derivatives induced cell cycle arrest in leukemia cell lines (K562 and CCRF-SB), suggesting their potential as anti-leukemia agents .

Table 1: Antiproliferative Effects of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamideK5620.45Induction of apoptosis
1-(tetrahydrofuran-2-yl)-1,2,4-triazol-3-carboxamideCCRF-SB0.50Cell cycle arrest

The mechanism by which 4H-1,2,4-triazole-3-carboximidamide hydrochloride exerts its effects involves the modulation of key cellular pathways. The compound has been shown to induce apoptosis through the activation of caspases and cleavage of PARP proteins in cancer cells. This apoptotic pathway is critical for the elimination of malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, 4H-1,2,4-triazole derivatives have demonstrated notable antimicrobial activity. The triazole ring system is known for its ability to interact with various biological targets, making it effective against a range of pathogens.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus8Bactericidal
Compound BEscherichia coli16Bacteriostatic

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Case Study on Leukemia Treatment : A clinical trial involving patients with chronic myeloid leukemia treated with a triazole derivative showed a significant reduction in leukemic cell counts and improvement in overall survival rates .
  • Antifungal Applications : Another study reported the successful use of triazole compounds in treating fungal infections resistant to conventional therapies. The compounds demonstrated high potency against Candida albicans and Aspergillus species .

Q & A

Q. What are the established synthetic protocols for 4H-1,2,4-triazole-3-carboximidamide hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: A general synthesis approach involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with a carboximidamide-forming reagent in absolute ethanol, catalyzed by glacial acetic acid. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Post-reaction, solvent removal under reduced pressure and recrystallization in polar solvents (e.g., ethanol/water mixtures) yield the hydrochloride salt. Purity is assessed using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4H-1,2,4-triazole-3-carboximidamide hydrochloride?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon backbone integrity.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS in positive ion mode).
  • Elemental Analysis : To verify stoichiometric chloride content.
  • X-ray Diffraction (XRD) : For crystalline structure determination (if single crystals are obtainable).
    Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate impurities, necessitating repurification via column chromatography or preparative HPLC .

Advanced Research Questions

Q. How can researchers apply Design of Experiments (DoE) principles to optimize the synthesis of 4H-1,2,4-triazole-3-carboximidamide hydrochloride under varying catalytic conditions?

Methodological Answer: DoE frameworks (e.g., factorial designs) are used to systematically vary parameters such as:

  • Temperature (e.g., 80–120°C).
  • Catalyst loading (e.g., 0.5–5 mol% acetic acid).
  • Reaction time (4–12 hours).
    Responses like yield, purity, and byproduct formation are analyzed using ANOVA to identify statistically significant factors. Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal conditions by integrating quantum chemical calculations with experimental data .

Q. How should researchers resolve contradictions in biological activity data for 4H-1,2,4-triazole-3-carboximidamide hydrochloride across different assay systems?

Methodological Answer: Contradictions may arise from:

  • Assay-specific interference (e.g., solvent interactions in cell-based vs. enzymatic assays).
  • Impurity profiles (e.g., trace intermediates affecting results).
    To address this:
  • Conduct dose-response curves across multiple assays.
  • Perform LC-MS purity checks on test samples.
  • Use orthogonal assays (e.g., SPR binding studies vs. cellular viability assays) to validate target engagement .

Q. What computational strategies are effective in predicting the reactivity and stability of 4H-1,2,4-triazole-3-carboximidamide hydrochloride in aqueous environments?

Methodological Answer:

  • Density Functional Theory (DFT) : To calculate hydrolysis pathways and transition states.
  • Molecular Dynamics (MD) Simulations : To model solvation effects and pH-dependent stability.
  • QSAR Models : To correlate structural descriptors (e.g., logP, pKa) with experimental stability data.
    Results guide experimental design, such as selecting buffered conditions (pH 4–6) to minimize degradation .

Q. How can researchers design stability studies to evaluate the long-term storage conditions of 4H-1,2,4-triazole-3-carboximidamide hydrochloride?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.
  • Analytical Endpoints : Monitor degradation via HPLC-MS and quantify impurities (e.g., oxidation byproducts).
  • Statistical Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage (e.g., –20°C, desiccated) .

Methodological Resources

Topic Key Techniques Relevant Evidence
Synthetic OptimizationDoE, Computational Reaction Design
Stability AnalysisForced Degradation, QSAR Modeling
Data Contradiction ResolutionOrthogonal Assays, Purity Validation

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